(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17401021
InChI: InChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C8H10BrNO3
Molecular Weight: 248.07 g/mol

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

CAS No.:

Cat. No.: VC17401021

Molecular Formula: C8H10BrNO3

Molecular Weight: 248.07 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate -

Specification

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
IUPAC Name methyl (3R)-3-amino-3-(5-bromofuran-2-yl)propanoate
Standard InChI InChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1
Standard InChI Key PNAYJDZFWWZELA-RXMQYKEDSA-N
Isomeric SMILES COC(=O)C[C@H](C1=CC=C(O1)Br)N
Canonical SMILES COC(=O)CC(C1=CC=C(O1)Br)N

Introduction

(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a methyl ester group, an amino group, and a brominated furan moiety. This compound belongs to the class of amino acid derivatives and is notable for its potential applications in pharmaceuticals and organic synthesis. Its molecular formula is C₈H₁₀BrNO₃, with a molecular weight of approximately 248.07 g/mol as computed by PubChem .

Synthesis and Reaction Conditions

The synthesis of (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate typically involves several steps, including the introduction of the bromine atom into the furan ring and subsequent amination reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields. High-performance liquid chromatography (HPLC) is often employed to monitor the progress of these reactions and to purify the final product.

Potential Applications

This compound is classified as a pharmaceutical intermediate and is often utilized in research settings for the synthesis of biologically active compounds. Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications for (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate.

Related Compounds

Several compounds share structural similarities with (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate. Notable examples include:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-5-bromo-2-thiophenecarboxylateContains a thiophene instead of a furan; potential for different biological activity.
Methyl 3-amino-4-fluoro-2-methylbenzoateFluorinated aromatic compound; different electronic properties due to fluorine.
Methyl 3-amino-5-methoxyfuran-2-carboxylateContains a methoxy group; may exhibit different reactivity and solubility characteristics.

These compounds highlight the versatility of the furan and amino acid derivative structures in organic synthesis and pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator